(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
Overview
Description
H-Cysteine(Acetamidomethyl)-OH Hydrochloride is a derivative of the amino acid cysteine, where the thiol group is protected by an acetamidomethyl group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine from undesired reactions during the synthesis process. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions.
Biochemical Analysis
Biochemical Properties
S-Acetamidomethyl-L-cysteine hydrochloride plays a significant role in biochemical reactions, particularly in peptide and protein synthesis . It is used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This compound interacts with various enzymes and proteins during the synthesis process . The protection and subsequent deprotection of cysteine facilitated by this compound allow for the synthesis of complex disulfide-rich peptides .
Molecular Mechanism
The molecular mechanism of S-Acetamidomethyl-L-cysteine hydrochloride involves the protection of the cysteine thiol group during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are crucial for the structure and function of many proteins . The compound can be removed using specific reagents such as iodine, resulting in the simultaneous removal of the sulfhydryl protecting group and disulfide formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Acetamidomethyl-L-cysteine hydrochloride can change over time, particularly during the process of peptide synthesis. The compound provides stable protection for the cysteine thiol group during the synthesis process
Metabolic Pathways
S-Acetamidomethyl-L-cysteine hydrochloride is involved in the metabolic pathways related to protein synthesis, specifically in the formation of disulfide bonds in peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cysteine(Acetamidomethyl)-OH Hydrochloride typically involves the protection of the thiol group of cysteine with an acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of H-Cysteine(Acetamidomethyl)-OH Hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography and crystallization techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Cysteine(Acetamidomethyl)-OH Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Palladium-catalyzed reactions are often employed for the removal of the acetamidomethyl group.
Major Products Formed
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Various cysteine derivatives with different protecting groups.
Scientific Research Applications
H-Cysteine(Acetamidomethyl)-OH Hydrochloride has numerous applications in scientific research:
Chemistry: Used in peptide synthesis to protect the thiol group of cysteine, facilitating the formation of complex peptides and proteins.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of disulfide-rich peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various biochemical reagents and intermediates
Mechanism of Action
The primary function of H-Cysteine(Acetamidomethyl)-OH Hydrochloride is to protect the thiol group of cysteine during chemical reactions. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions, ensuring the integrity of the cysteine residue throughout the synthesis process. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed under specific conditions, revealing the free thiol group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
H-Cysteine(Trityl)-OH: Another cysteine derivative with a trityl protecting group.
H-Cysteine(Tert-butyl)-OH: Cysteine derivative with a tert-butyl protecting group.
H-Cysteine(Benzyl)-OH: Cysteine derivative with a benzyl protecting group.
Uniqueness
H-Cysteine(Acetamidomethyl)-OH Hydrochloride is unique due to its specific protecting group, which offers a balance between stability and ease of removal. The acetamidomethyl group is stable under a wide range of conditions but can be selectively removed using palladium-catalyzed reactions, making it highly versatile for peptide synthesis .
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28798-28-9 | |
Record name | NSC154988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the acetamidomethyl (Acm) group in S-Acetamidomethyl-L-cysteine Hydrochloride?
A1: The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) group in cysteine. [] This protection is crucial during peptide synthesis, as it prevents unwanted side reactions involving the highly reactive thiol group. The Acm group can be selectively removed after the desired synthetic steps are completed, yielding the free cysteine residue.
Q2: What is a notable advantage of the synthesis method described for S-Acetamidomethyl-L-cysteine Hydrochloride?
A2: The research highlights a novel synthesis method utilizing trifluoroacetic acid, which offers a significant advantage in terms of cost-effectiveness and scalability. [] The expensive trifluoroacetic acid solvent used in the process can be readily recovered via simple distillation, making this method suitable for industrial production. Additionally, the synthesized product exhibits good stability, further enhancing its practical applicability.
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